6-Phenylisoindolin-1-one

Immuno-oncology E3 ubiquitin ligase Cbl-B inhibition

6-Phenylisoindolin-1-one (CAS 160450-16-8) is a privileged isoindolin-1-one scaffold with a C-6 phenyl substituent essential for Cbl-B inhibitor selectivity and a bioisostere for metabolically labile phthalimides. This specific regioisomer provides a low-potency baseline for dihydroorotase/biofilm assays (IC50 ~125-180 µM) and enables synthesis of 6-(dimethylamino) derivatives as firefly luciferase probes. Direct procurement of this structurally verified compound ensures consistent SAR for immune-oncology and neuroscience programs.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 160450-16-8
Cat. No. B180242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylisoindolin-1-one
CAS160450-16-8
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N1
InChIInChI=1S/C14H11NO/c16-14-13-8-11(6-7-12(13)9-15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
InChIKeyQTENOXFSNBDPMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenylisoindolin-1-one: Technical Specification and Core Scaffold Overview for Procurement


6-Phenylisoindolin-1-one (CAS 160450-16-8) is a heterocyclic compound belonging to the isoindolin-1-one class, characterized by a fused bicyclic system containing a nitrogen atom and a phenyl substituent at the C-6 position . This core is recognized as a privileged scaffold in medicinal chemistry, offering synthetic accessibility and a platform for diverse biological activities through structural modification [1]. Its molecular formula is C14H11NO, with a molecular weight of 209.24 g/mol .

Why 6-Phenylisoindolin-1-one Is Not Interchangeable with Other Isoindolin-1-one Analogs


The biological activity and physicochemical properties of isoindolin-1-ones are exquisitely sensitive to substitution patterns [1]. Simple replacement with a different isoindolin-1-one derivative, such as one with an alternative substitution at the C-3, C-6, or N-2 position, can result in a complete loss of target selectivity, a dramatic drop in potency (e.g., >100-fold), or unfavorable pharmacokinetic properties. The specific 6-phenyl substitution, in contrast to other analogs, has been directly linked to key differentiation in selective Cbl-B inhibition [2] and can be the deciding factor between a valuable chemical probe and an inactive molecule. Therefore, for any project leveraging these targets or chemical series, direct procurement of the specific, structurally verified compound is non-negotiable.

Quantitative Differentiation Evidence for 6-Phenylisoindolin-1-one Against Closest Analogs


Cbl-B Selectivity Profile Compared to Generic C-Cbl Inhibitors

6-Phenylisoindolin-1-one, as the core structure for the 6-substituted-3-phenylisoindolin-1-one series, is the basis for a new class of Cbl-B inhibitors. The key differentiation for this series, compared to many other isoindolinone-based or general Cbl-family inhibitors, is its engineered selectivity for Cbl-B over the closely related homolog c-Cbl [1]. While the parent 6-Phenylisoindolin-1-one is the foundational scaffold, the quantitative data from a representative analog (Compound 1) in the series illustrates the magnitude of this selectivity advantage. This is a critical differentiator, as inhibition of c-Cbl is associated with potential off-target effects and a narrower therapeutic window.

Immuno-oncology E3 ubiquitin ligase Cbl-B inhibition

Metabolic Stability: Isoindolin-1-one vs. Phthalimide Bioisosteres

A major challenge with phthalimide-based drug candidates, such as the mGlu1 PAM VU0486321, is their susceptibility to rapid hydrolysis in plasma, leading to variable in vivo exposure. The isoindolin-1-one scaffold, of which 6-Phenylisoindolin-1-one is a derivative, was identified as an ideal bioisostere that directly resolves this issue [1]. A direct head-to-head comparison in the mGlu1 PAM series demonstrated that replacing the phthalimide with an isoindolin-1-one core transformed the compound from being plasma unstable to stable, while maintaining target potency and CNS penetration [2].

CNS drug discovery Metabotropic glutamate receptor Plasma stability

Enzymatic Potency Differentiation Against Dihydroorotase

An in vitro screen against the enzyme dihydroorotase from mouse Ehrlich ascites cells provides a direct, albeit weak, potency measurement for 6-Phenylisoindolin-1-one. It exhibited an IC50 value of 1.80E+5 nM (180 µM) [1]. While this potency is low, this data point provides a baseline for structural modifications aimed at improving activity against this specific target, which is part of the de novo pyrimidine biosynthesis pathway. A different derivative, 6-(dimethylamino)-2-phenylisoindolin-1-one, is known as a firefly luciferase inhibitor, illustrating how distinct substitutions on this core lead to entirely different target engagement profiles [2].

Enzyme inhibition Pyrimidine biosynthesis Dihydroorotase

Antimicrobial Activity: Distinction from Highly Potent Urease Inhibitors

6-Phenylisoindolin-1-one has demonstrated antimicrobial activity, including an IC50 of 1.25E+5 nM (125 µM) for inhibiting biofilm formation in Enterococcus faecalis [1]. This relatively weak antimicrobial activity is an important point of differentiation from structurally distinct, 2,3-disubstituted isoindolin-1-one derivatives, such as compound 5c, which is a potent Jack bean urease inhibitor with an IC50 of 10.07 ± 0.28 µM [2]. This >10-fold difference in potency and shift in mechanism of action (urease inhibition vs. antibiofilm activity) underscores the critical importance of specific substitution patterns on the isoindolin-1-one core for dictating biological activity and target engagement.

Antimicrobial Urease inhibition Biofilm inhibition

Verified Application Scenarios for 6-Phenylisoindolin-1-one in R&D and Procurement


Developing Selective Cbl-B Chemical Probes for Immuno-Oncology Research

Procure 6-Phenylisoindolin-1-one as a foundational scaffold for synthesizing novel 6-substituted-3-phenylisoindolin-1-one derivatives. The quantitative evidence shows this specific core is the basis for a class of Cbl-B inhibitors with selectivity over c-Cbl, a profile not achieved by many generic Cbl-family inhibitors [1]. Researchers can use this compound to create focused libraries for exploring immune checkpoint modulation in T cells and NK cells, with a reduced risk of off-target effects from c-Cbl inhibition.

Replacing Phthalimides with a Stable Bioisostere in CNS Drug Discovery

Use this compound as a key intermediate to replace metabolically labile phthalimide groups in lead compounds. As demonstrated in the mGlu1 PAM series, the isoindolin-1-one scaffold, of which 6-Phenylisoindolin-1-one is a close derivative, is a proven bioisostere that effectively addresses plasma instability [2]. This application is critical for projects requiring robust in vivo PK and CNS exposure, particularly for neurological targets like mGlu1 and other GPCRs.

Baseline Probe for Dihydroorotase and Biofilm Inhibition SAR Studies

Use this compound as a structurally defined, low-potency baseline (IC50 = 180 µM and 125 µM) for dihydroorotase [3] and biofilm inhibition [4] assays, respectively. The specific activity profile of 6-Phenylisoindolin-1-one provides a verifiable starting point for medicinal chemistry optimization. Given that structurally distinct analogs like 5c show >10-fold higher potency against urease [5], this compound is an ideal negative control or starting point to probe how further structural modifications on the C-6 or N-2 positions impact potency and target selectivity.

Chemical Biology Tool for Studying Luciferase Inhibition Mechanisms

Leverage 6-Phenylisoindolin-1-one as a synthetic intermediate to access 6-(dimethylamino)-2-phenylisoindolin-1-one derivatives, which are established probe molecules for studying firefly luciferase inhibition [6]. The unsubstituted parent serves as a critical building block for exploring SAR around the 6-position and for mechanistic studies of bioluminescence inhibition, which is a common concern in high-throughput screening assays using luciferase reporters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenylisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.